(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one
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Overview
Description
(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one is a natural organic compound extracted from the plant Salvia przewalskii Maxim, commonly known as Przewalski’s sage. It belongs to the class of diterpenoids and is characterized by a unique 6/6/7 carbon ring skeleton. This compound has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, antibacterial, and anti-tumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one involves several key steps. One common method starts with the compound salvia acid as the starting material. The process includes epoxidation, ring-opening, and lactonization reactions to form the intermediate isorosmanol. This intermediate undergoes further functional group modifications to construct the unique 6/6/7 carbon ring skeleton of this compound .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the roots of Salvia przewalskii. The extraction process includes distillation and solvent extraction using ether or ester solvents. The extracted solution is then purified to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their pharmacological properties .
Scientific Research Applications
(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex diterpenoid synthesis and reaction mechanisms.
Biology: this compound exhibits significant anti-inflammatory and antibacterial activities, making it a valuable compound for biological studies.
Medicine: Due to its anti-tumor properties, this compound is being investigated for potential use in cancer therapy.
Industry: It is used in the development of new pharmaceuticals and as a natural product in traditional Chinese medicine
Mechanism of Action
(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one exerts its effects through various molecular targets and pathways. It interacts with key enzymes and receptors involved in inflammation, bacterial growth, and tumor progression. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its antibacterial activity is attributed to the disruption of bacterial cell membranes. The anti-tumor effects are achieved through the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one is unique due to its 6/6/7 carbon ring skeleton, which distinguishes it from other diterpenoids. Similar compounds include:
Przewalskin B: Another diterpenoid from Salvia przewalskii with a different ring structure.
Tanshinone IIA: A diterpenoid with anti-inflammatory and anti-tumor properties but a different molecular structure.
Isorosmanol: An intermediate in the synthesis of this compound with similar pharmacological activities
This compound stands out due to its unique structure and diverse pharmacological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H30O6 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one |
InChI |
InChI=1S/C23H30O6/c1-10(2)12-9-13-15(17(26)14(11(3)24)16(12)25)23-8-6-7-22(4,5)20(23)18(27)19(13)29-21(23)28/h9-10,18-21,25,27-28H,6-8H2,1-5H3/t18-,19+,20-,21+,23-/m0/s1 |
InChI Key |
JBKKPDPDDVIENY-FPQOSCNCSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C(=O)C(=C1O)C(=O)C)[C@@]34CCCC([C@@H]3[C@H]([C@@H]2O[C@H]4O)O)(C)C |
Canonical SMILES |
CC(C)C1=CC2=C(C(=O)C(=C1O)C(=O)C)C34CCCC(C3C(C2OC4O)O)(C)C |
Synonyms |
przewalskin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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